molecular formula C24H20N6OS B2422526 (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839702-44-2

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2422526
CAS RN: 839702-44-2
M. Wt: 440.53
InChI Key: VGSCWXAIOLMZAM-JFLMPSFJSA-N
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Description

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N6OS and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Urease Activity

This compound and its metal complexes exhibit significant anti-urease potential. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In vitro studies have shown that these complexes effectively inhibit urease activity, with IC50 values ranging from 3.50 to 8.05 μM . This inhibition could have implications in treating urease-related diseases or conditions.

Leishmanicidal Properties

The synthesized ligand and its metal complexes also demonstrate leishmanicidal activity. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. These complexes could potentially serve as therapeutic agents against this disease .

Anticancer Effects

Preliminary studies on human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines indicate marked anticancer activities of these complexes. Further research is needed to explore their potential as targeted anticancer agents .

Catalytic Applications

Schiff base ligands, like the one in this compound, often regulate metal performance in catalytic transformations. They can enhance catalytic activity in various reactions, such as hydrogenation of olefins and ring-opening polymerization of cyclic olefins .

Selective Detection of Hg2+

Another related Schiff base, (E)-2-(2-aminophenylthio)-N-(thiophen-2-yl-methylene) benzenamine, was synthesized for selective detection of mercury ions (Hg2+). This compound could find applications in environmental monitoring or analytical chemistry .

properties

IUPAC Name

2-amino-N-(2-phenylethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSCWXAIOLMZAM-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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